Lichexanthone

Catalog No.
S622149
CAS No.
15222-53-4
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lichexanthone

CAS Number

15222-53-4

Product Name

Lichexanthone

IUPAC Name

1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-8-4-9(19-2)6-12-14(8)16(18)15-11(17)5-10(20-3)7-13(15)21-12/h4-7,17H,1-3H3

InChI Key

QDLAGTHXVHQKRE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)OC

Synonyms

lichexanthone

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)OC

The exact mass of the compound Lichexanthone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288657. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lichexanthone (CAS 15222-53-4) is a naturally occurring, fully aromatized lichen xanthone (1-hydroxy-3,6-dimethoxy-8-methylxanthone) recognized as a highly versatile building block in medicinal chemistry and a potent photoprotective agent. In procurement and material selection, this compound is prioritized for its distinct photophysical properties—specifically its strong, stable UV absorption and fluorescence—and its proven utility as a synthetic precursor. Unlike crude lichen extracts or simple aliphatic scaffolds, highly purified lichexanthone provides the exact steric and electronic environment required for high-yield derivatization into potent anti-infective agents, making it an essential raw material for advanced pharmaceutical and material science workflows [1].

Substituting lichexanthone with unmethylated analogs (such as norlichexanthone) or monomethylated variants (like griseoxanthone C) fundamentally compromises both downstream synthetic reactivity and application-specific efficacy. The specific methoxy substitutions at positions 3 and 6 in lichexanthone are critical for its distinct UV absorption profile and its specific antibacterial spectrum. For example, while related analogs may exhibit baseline antibacterial activity, they often fail to inhibit resistant strains like methicillin-resistant Staphylococcus aureus (MRSA)—a capability specifically retained by the lichexanthone structure [1]. Furthermore, generic xanthones lack the precise functionalization handles necessary to serve as efficient precursors for high-selectivity antitubercular and antileishmanial derivatives, rendering them inadequate for targeted drug discovery programs [2].

Differential Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA)

In comparative in vitro assays against Gram-positive bacteria, lichexanthone demonstrates a distinct qualitative advantage over closely related natural analogs. While both lichexanthone and griseoxanthone C strongly inhibit Bacillus subtilis (IC50 = 2.25 µM and 1.29 µM, respectively), only lichexanthone successfully inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 of 20.95 µM [1].

Evidence DimensionMRSA Growth Inhibition (IC50)
Target Compound DataLichexanthone: 20.95 µM
Comparator Or BaselineGriseoxanthone C: Inactive against MRSA
Quantified DifferenceAbsolute qualitative superiority; lichexanthone provides MRSA inhibition absent in the monomethylated analog.
ConditionsIn vitro antibacterial assay against MRSA strains.

Justifies the procurement of lichexanthone over other natural xanthones when developing treatments or formulations targeting resistant staphylococcal infections.

High-Yield Precursor Suitability for Antimycobacterial Agents

While unmodified lichexanthone exhibits only moderate baseline antimycobacterial activity, it serves as a highly efficient synthetic scaffold. Derivatization of lichexanthone into ω-aminoalkoxylxanthones yields targeted compounds with a Minimum Inhibitory Concentration (MIC) of 2.6 µM against Mycobacterium tuberculosis and a high Selectivity Index (SI) of 48 [1]. This potency is directly comparable to first-line tuberculosis drugs, proving the structural value of the lichexanthone core.

Evidence DimensionAntimycobacterial Activity (MIC) of derivatives
Target Compound DataLichexanthone-derived ω-aminoalkoxylxanthones: MIC = 2.6 µM (SI = 48)
Comparator Or BaselineUnmodified natural xanthones: Weak/inactive; First-line TB drugs: Comparable MIC
Quantified DifferenceDerivatization of the lichexanthone scaffold unlocks clinical-grade MICs with a 48-fold selectivity window.
ConditionsIn vitro assay against M. tuberculosis with VERO cell cytotoxicity screening.

Validates lichexanthone as a premium starting material for medicinal chemistry programs focused on novel antitubercular therapeutics.

Distinctive UV Absorption Maxima for Photoprotective Applications

As a specialized lichen metabolite, lichexanthone possesses strong UV-absorbing properties critical for photoprotection and analytical tracking. Chromatographic and spectroscopic profiling confirms that lichexanthone exhibits distinct absorption maxima (λmax) at 242 nm and 310 nm, providing broad coverage across the UV spectrum[1]. This specific absorption profile, coupled with its intense yellow fluorescence under long-wavelength UV, differentiates it from standard non-aromatized UV filters.

Evidence DimensionUltraviolet Absorption Maxima (λmax)
Target Compound DataPeaks at 242 nm and 310 nm
Comparator Or BaselineStandard aliphatic UV filters (narrower band absorption)
Quantified DifferenceDual-peak absorption in the critical 240-320 nm UV range.
ConditionsHPLC-UV and spectrophotometric analysis.

Ensures predictable and stable UV filtration for advanced cosmetic, material science, or biochemical photoprotection formulations.

Scaffold for Anti-Infective Drug Discovery

Lichexanthone is an excellent starting material for synthesizing ω-aminoalkoxylxanthones and dihydropyrane derivatives. Its specific substitution pattern allows for high-yield derivatization into potent agents targeting Mycobacterium tuberculosis and Leishmania species [1].

MRSA-Targeted Antibacterial Formulations

Due to its specific ability to inhibit methicillin-resistant Staphylococcus aureus (MRSA) at an IC50 of 20.95 µM—a trait absent in closely related analogs like griseoxanthone C—lichexanthone is highly suitable as a bioactive component in advanced topical or systemic antibacterial research[1].

Photoprotective Material Additives

Incorporated into specialized coatings or dermatological formulations, lichexanthone leverages its strong UV absorption (λmax 242, 310 nm) and inherent photochemical stability to act as an effective natural UV filter [2].

Fluorescent Chemotaxonomic Marker

Employed as a highly reliable analytical standard in chromatography (HPLC/TLC) and fluorescence microscopy for identifying lichen-derived compounds, utilizing its intense yellow fluorescence under 365 nm UV light [2].

XLogP3

3.5

UNII

92O5D9Z07W

Other CAS

15222-53-4

Wikipedia

Lichexanthone

Dates

Last modified: 02-18-2024

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